

Chemical and Biochemical Profile of Diaplasinin

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Diaplasinin

CAS No.: 481631-45-2

Cat. No.: S538532

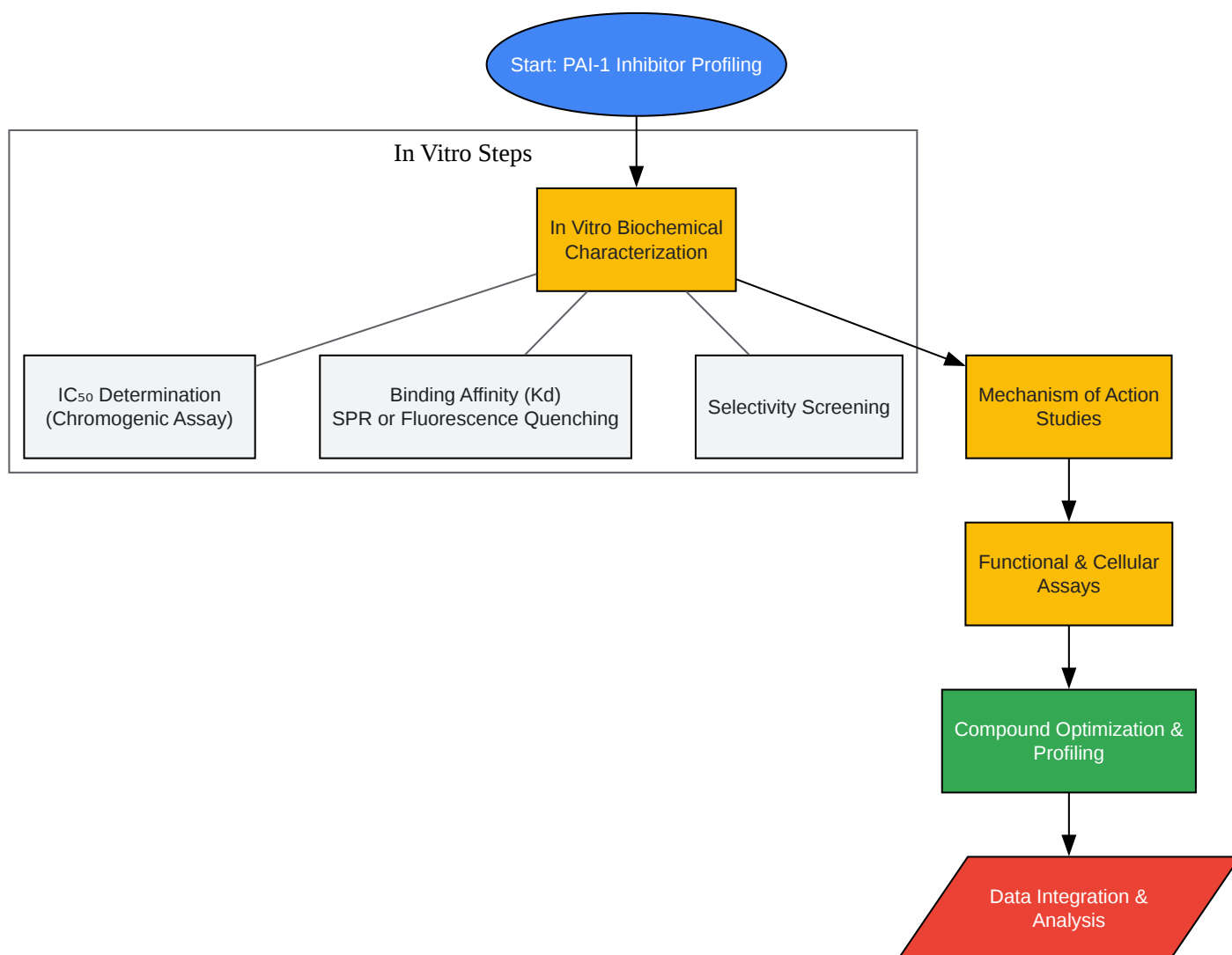
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The table below summarizes the core identifying and activity data available for **Diaplasinin**.

Property	Description / Value
Chemical Names	Diaplasinin, PAI-749, PAI749 [1] [2]
CAS Number	481631-45-2 [1] [2]
Molecular Formula	C ₃₂ H ₃₁ N ₅ O [1] [2]
Molecular Weight	501.62 g/mol [1] [2]
Biological Target	Plasminogen Activator Inhibitor-1 (PAI-1) [1] [2]
Reported IC ₅₀ vs PAI-1	295 nM [1]
Reported IC ₅₀ (tPA rescue)	157 nM [1] [2]
Reported IC ₅₀ (uPA rescue)	87 nM [1] [2]
Apparent K _d	254 nM (measured via fluorescence quenching) [1] [2]
Primary Stated Activity	Antithrombotic efficacy [1] [2]

Proposed Workflow for PAI-1 Inhibitor Profiling

Since a direct protocol for **Diaplasinin** is unavailable, the following diagram and table outline a general experimental strategy for characterizing a PAI-1 inhibitor. This workflow integrates the known activities of **Diaplasinin** and methodologies from related research [3].



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The corresponding experimental protocols for the workflow above are detailed below.

Stage	Protocol Description	Key Parameters & Measurements
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| **In Vitro Characterization | IC₅₀ Determination:** Use a chromogenic assay where PAI-1 inhibits tPA/uPA, and residual protease activity is measured with a substrate like CH₃SO₂-d-HHT-Gly-Arg-pNA [3].

Binding Affinity: Determine the dissociation constant (K_d) using Surface Plasmon Resonance (SPR) or by monitoring fluorescence quenching of fluorophore-tagged PAI-1 [1] [3] [2]. | - IC₅₀ value against PAI-1.

- IC₅₀ for rescuing tPA and uPA activity.
- Apparent K_d and binding stoichiometry.
- Selectivity over related serpins. | | **Mechanism of Action** | Investigate if the compound stabilizes an inactive (e.g., latent) form of PAI-1 using techniques like Isothermal Titration Calorimetry (ITC) and X-ray crystallography, as demonstrated for other PAI-1 inhibitors [3]. | - Affinity for active vs. latent PAI-1.
- Structural data on binding site. | - Effect on PAI-1's latency transition rate. | | **Functional Assays | Plasma Clot Lysis Assay:** Monitor the lysis of blood clots in human plasma. The compound's efficacy is measured by a shortened lysis time or lower IC₅₀ in this physiologically relevant system [3].

Stability in Complex: Assess inhibitory activity in the presence of Vitronectin (VN), the physiological stabilizer of PAI-1 [3]. | - IC₅₀ in plasma-based assay.

- Potency against both free and VN-bound PAI-1. | | **Optimization & Profiling | Protocol Optimization:** As highlighted in general drug development principles, use a multidisciplinary review to balance scientific validity with operational feasibility early in the protocol design to avoid costly amendments later [4].

Solubility & Formulation: Determine solubility in standard solvents like DMSO and physiological buffers for in vitro and ex vivo studies [1] [2]. | - Scientifically robust and operationally feasible assay protocols.

- Solubility profile (e.g., ≥100 mg/mL in DMSO).
- Stability in solution. |

Key Considerations for Protocol Development

When developing and optimizing protocols for **Diaplasinin**, consider the following points derived from general best practices and insights from PAI-1 research:

- **Context is Critical:** Be aware that the inhibitory profile and mechanism may differ significantly between free PAI-1 and PAI-1 in complex with vitronectin [3]. Your experimental system should reflect the biological context relevant to your research question (e.g., cardiovascular vs. cancer).
- **Leverage Modern Tools:** Consider using advanced AI-assisted protocol design tools to predict potential design flaws and the impact of complex requirements early in the process [4].
- **Addressing Challenges:** The development of oral PAI-1 inhibitors has been challenging, in part due to the plasticity of the target. Detailed mechanistic and structural studies, as performed for other inhibitors, are crucial for rational optimization [3].

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To cite this document: Smolecule. [Chemical and Biochemical Profile of Diaplasinin]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b538532#diaplasinin-protocol-optimization>]

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